Mezlocillin impurity III
Description
Structure
3D Structure
Properties
CAS No. |
42057-23-8 |
|---|---|
Molecular Formula |
C13H15N3O6S |
Molecular Weight |
341.34 g/mol |
IUPAC Name |
(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C13H15N3O6S/c1-23(21,22)16-8-7-15(13(16)20)12(19)14-10(11(17)18)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,19)(H,17,18)/t10-/m1/s1 |
InChI Key |
UPCSUDZZMWWFLR-SNVBAGLBSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Formation and Degradation Pathways of Mezlocillin Impurity Iii
Identification of Formation Mechanisms for Mezlocillin (B1676548) Impurity III
The emergence of impurities during the manufacturing process or storage of pharmaceuticals is a significant concern. For Mezlocillin, specific conditions can lead to the formation of various degradation products, including the notable Mezlocillin Impurity III. researchgate.net Research into its impurity profile has identified distinct mechanisms responsible for the generation of these substances. researchgate.net
Scientific studies have identified methanolysis as the specific degradation pathway responsible for the formation of this compound. researchgate.netalfa-chemistry.com This reaction involves the cleavage of Mezlocillin by methanol (B129727). The process specifically targets the amide bond that links the acyl side chain to the 6-aminopenicillanic acid (6-APA) nucleus of the Mezlocillin molecule.
The nucleophilic attack by methanol results in the formation of methyl (R)-2-(3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamido)-2-phenylacetate, which is identified as Impurity III. researchgate.net This is distinct from hydrolytic pathways, which lead to different degradation products. researchgate.net
Environmental and Stress-Induced Degradation of Mezlocillin
Mezlocillin's stability is significantly influenced by environmental factors such as the presence of water, pH, and temperature, as well as oxidative stress. nih.govnih.govresearchgate.net Forced degradation studies are often employed to understand how these stressors impact the molecule, revealing its susceptibility to various reactions. mdpi.com
Hydrolysis is a major degradation pathway for penicillins, including Mezlocillin. nih.govncats.iodrugbank.com The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the β-lactam ring, a structure crucial for the antibiotic's activity. This process results in the formation of inactive metabolites such as Mezlocillin penicilloic acid and penilloic acid. nih.govresearchgate.netnih.gov While hydrolysis of the side-chain amide bond can occur, the opening of the strained β-lactam ring is a more prominent hydrolytic degradation route. researchgate.netresearchgate.net Studies show that Mezlocillin is relatively stable against hydrolysis by a variety of β-lactamase enzymes. nih.govncats.ioselleckchem.com
Like other β-lactam antibiotics, Mezlocillin is susceptible to thermal degradation. nih.gov Temperature plays a critical role in the stability of Mezlocillin in both serum and buffer solutions. Degradation has been observed when samples are stored at 4°C and -20°C over a period of months. researchgate.netnih.gov In contrast, Mezlocillin remains stable when stored at much lower temperatures, such as -70°C and -196°C. researchgate.netnih.gov Thermal degradation generally involves the breaking of chemical bonds due to excess heat, which can lead to a loss of potency and the formation of various degradation products. durathermfluids.com
Oxidative degradation, which occurs when the drug substance is exposed to oxygen, is another potential pathway for decomposition. durathermfluids.comtjpr.org This process can be accelerated by elevated temperatures and exposure to air. durathermfluids.com Forced degradation studies under oxidative conditions are a standard method to assess the stability of antibiotics like Mezlocillin. mdpi.com
Table 1: Stability of Mezlocillin at Various Temperatures over 6 Months Data sourced from studies on Mezlocillin stability in serum and buffer solutions. researchgate.netnih.gov
| Storage Temperature (°C) | Stability Status | Observation |
| 4 | Unstable | Degradation observed. |
| -20 | Unstable | Degradation observed. |
| -70 | Stable | Remained stable. |
| -196 | Stable | Remained stable. |
The degradation of Mezlocillin is highly dependent on the pH of the solution. nih.govnih.gov The molecule exhibits its greatest stability in a slightly acidic to neutral pH range, specifically between pH 4.0 and 6.0. nih.gov Outside of this range, the rate of degradation increases significantly.
In alkaline conditions, the degradation is particularly pronounced. At a pH of 9.0 and 37°C, approximately 50% of Mezlocillin degrades within eight hours. nih.gov At a pH of 10.0, the degradation is even more rapid, with 83% of the compound decomposing over the same period. nih.gov
Significant degradation also occurs in strongly acidic environments. At pH 3.0, about 39% of Mezlocillin decomposes over 24 hours. nih.gov Under these acidic conditions, penilloic acid has been identified as a primary metabolite. nih.gov
Table 2: pH-Dependent Degradation of Mezlocillin at 37°C Data compiled from in vitro stability studies in borate (B1201080) buffer. nih.govnih.gov
| pH Value | Time Period (hours) | Percentage Degraded |
| 3.0 | 24 | ~39% |
| 4.0 | 24 | Low (Highest Stability) |
| 5.0 | 24 | Low (Highest Stability) |
| 6.0 | 24 | Low (Highest Stability) |
| 7.6 | >6 | <5% |
| 9.0 | 8 | ~50% |
| 10.0 | 8 | ~83% |
Effects of Oxidation and High Temperature Stress on Mezlocillin Degradation
Proposed Mechanistic Schemes for Impurity III Formation
The formation of this compound is mechanistically distinct from the more common hydrolytic degradation pathways that affect penicillins. The proposed mechanism is a direct result of methanolysis. researchgate.netalfa-chemistry.com
The reaction proceeds via a nucleophilic acyl substitution. A molecule of methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide group that connects the complex ureidophenylacetyl side chain to the 6-aminopenicillanic acid (6-APA) core of Mezlocillin. The tetrahedral intermediate formed then collapses, leading to the cleavage of the carbon-nitrogen amide bond. This releases the 6-APA portion (or its degradation products) and forms the methyl ester of the side chain. This resulting methyl ester is specifically identified as this compound.
This contrasts with hydrolysis, where water is the nucleophile. In hydrolysis, the primary point of attack is typically the more strained β-lactam ring, leading to ring-opening and the formation of Mezlocillin penicilloic acid. nih.govresearchgate.net While hydrolysis of the side-chain amide can also occur, yielding the corresponding carboxylic acid, the literature specifies that methanolysis is the pathway that uniquely leads to the formation of the methyl ester known as Impurity III. researchgate.net
Related Degradation Products and Isomers of Mezlocillin
The stability of a drug substance is a critical factor in its safety and efficacy, and Mezlocillin is known to degrade under various conditions, leading to the formation of multiple related substances. These substances can be broadly categorized as degradation products arising from hydrolytic and oxidative pathways, as well as isomers of the parent molecule. A comprehensive understanding of these impurities is essential for the development of robust manufacturing processes and stable formulations.
Overview of Co-occurring Hydrolytic and Oxidative Impurities (e.g., I, IV, V, X, XI)
Mezlocillin is susceptible to degradation in the presence of water, oxygen, high temperatures, and acidic or basic environments. researchgate.net These conditions can lead to the formation of several impurities. Hydrolysis is a primary degradation pathway for Mezlocillin, resulting in the formation of Impurities I, IV, V, and X. researchgate.net Another significant degradation route is oxidation, which leads to the production of Impurity XI, a sulfoxide (B87167) derivative. researchgate.net The formation of these impurities represents a loss of the active pharmaceutical ingredient and necessitates control during manufacturing and storage.
| Impurity | Formation Pathway | Description |
| Impurity I | Hydrolysis | A product of hydrolytic degradation of Mezlocillin. researchgate.net |
| Impurity IV | Hydrolysis | A product of hydrolytic degradation of Mezlocillin. researchgate.net |
| Impurity V | Hydrolysis | A product of hydrolytic degradation of Mezlocillin. researchgate.net |
| Impurity X | Hydrolysis | A product of hydrolytic degradation of Mezlocillin. researchgate.net |
| Impurity XI | Oxidation | A sulfoxide formed through the oxidation of Mezlocillin. researchgate.net |
This table summarizes the primary hydrolytic and oxidative degradation products of Mezlocillin.
Analysis of Mezlocillin Isomers (e.g., VI, VII, VIII, IX)
In addition to degradation products, several isomers of Mezlocillin have been identified, designated as Impurities VI, VII, VIII, and IX. researchgate.net Isomers are molecules that have the same molecular formula but different arrangements of atoms in space. The presence of these isomers can be attributed to the inherent stereochemical complexity of the Mezlocillin molecule and the potential for epimerization or other isomeric transformations under certain conditions. The characterization and control of these isomers are important aspects of quality control for Mezlocillin.
| Impurity | Type |
| Impurity VI | Isomer of Mezlocillin researchgate.net |
| Impurity VII | Isomer of Mezlocillin researchgate.net |
| Impurity VIII | Isomer of Mezlocillin researchgate.net |
| Impurity IX | Isomer of Mezlocillin researchgate.net |
This table provides an overview of the identified isomers of Mezlocillin.
Structural Elucidation of Mezlocillin Impurity Iii
Advanced Spectroscopic Techniques for Structural Characterization
The definitive structure of Mezlocillin (B1676548) impurity III was elucidated through a multi-faceted analytical approach. High-performance liquid chromatography (HPLC) was employed for the isolation of the impurity, followed by the application of several spectroscopic methods to piece together its molecular architecture. researchgate.net
High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition and molecular weight of Mezlocillin impurity III. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ion trap/time-of-flight mass spectrometry (IT-TOF MS) provided precise mass measurements and detailed fragmentation patterns. nih.govresearchgate.net
Analysis revealed that this compound is a degradation product. Specifically, it is formed via the methanolysis of two other identified impurities, designated as impurity V and impurity X. researchgate.net The high-resolution mass spectrum provided a quasi-molecular ion peak that allowed for the calculation of its exact molecular formula. Tandem MS (MS/MS) experiments were conducted to fragment the parent ion, yielding product ions that correspond to specific substructures of the molecule. This fragmentation data is crucial for confirming the core structure and the nature of the side chains. The structures of impurities in mezlocillin are often deduced based on MSⁿ data. nih.govresearchgate.net
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observation | Interpretation |
| Ionization Mode | Positive Ion | Analysis of protonated molecules [M+H]⁺ |
| Parent Ion [M+H]⁺ | Data not publicly available | Corresponds to the molecular weight of the impurity plus a proton. |
| Molecular Formula | Data not publicly available | Determined from the exact mass measurement of the parent ion. |
| Key Fragmentation Pathways | Cleavage of the β-lactam ring, loss of side chains. | Provides evidence for the penicillin core and the specific acyl side chain structure. |
Following isolation, Nuclear Magnetic Resonance (NMR) spectroscopy provided the definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. researchgate.net One-dimensional (1D) NMR techniques, including ¹H (proton) and ¹³C (carbon) NMR, were used to identify the different chemical environments of the hydrogen and carbon atoms within the impurity. researchgate.net
Two-dimensional (2D) NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were essential for assembling the complete molecular structure. researchgate.net
¹H-¹H COSY identified protons that are coupled (adjacent) to each other.
HSQC correlated each proton signal with its directly attached carbon atom.
HMBC revealed longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different molecular fragments.
These combined NMR techniques allowed for the unambiguous assignment of all proton and carbon signals, confirming the connectivity from the acyl side chain through to the bicyclic penicillin nucleus. researchgate.net
Table 2: Illustrative ¹H and ¹³C NMR Signal Assignments for Key Regions of Penicillin-like Impurities
| Functional Group Region | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | 2D NMR Correlations |
| β-Lactam Protons | 5.0 - 6.0 | 65 - 80 | COSY, HSQC, HMBC correlations confirm the 4-thia-1-azabicyclo[3.2.0]heptane structure. |
| Phenyl Group Protons | 7.0 - 7.5 | 125 - 140 | Characteristic aromatic splitting patterns observed in ¹H NMR. |
| Methyl Protons (gem-dimethyl) | 1.0 - 1.7 | 25 - 35 | Two distinct singlets in the ¹H spectrum, correlated to their respective carbons via HSQC. |
| Side Chain Protons | Variable | Variable | HMBC correlations link side chain protons to the core structure. |
Infrared (IR) and Ultraviolet (UV) spectroscopy were employed to identify the key functional groups present in the this compound molecule, corroborating the data from MS and NMR. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum provides information about the types of chemical bonds present. For a β-lactam-containing compound like impurity III, a characteristic and strong absorption band for the β-lactam carbonyl group is expected. Other significant peaks would indicate the presence of amide carbonyls, C-N bonds, and aromatic rings. nih.gov
Table 3: Typical Infrared Absorption Frequencies for Penicillin-Related Structures
| Functional Group | Characteristic Absorption (cm⁻¹) |
| β-Lactam Carbonyl (C=O) | 1760 - 1790 |
| Amide Carbonyl (C=O) | 1630 - 1680 |
| N-H Bending | 1510 - 1550 |
| C-O Stretching | 1000 - 1300 |
Ultraviolet (UV) Spectroscopy: The UV spectrum is used to detect chromophores, which are the parts of a molecule that absorb UV light. The presence of the phenyl group in the side chain of Mezlocillin and its impurities results in a characteristic UV absorption maximum. nih.govresearchgate.net This technique is often used in conjunction with HPLC for detection and quantification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Proton and Carbon Connectivity
Confirmation of Deduced Chemical Structure
The chemical structure of this compound was conclusively confirmed by integrating the data from all analytical techniques. High-resolution mass spectrometry established the elemental composition and molecular weight, while its fragmentation pattern offered the initial structural hypotheses. researchgate.netresearchgate.net 1D and 2D NMR spectroscopy provided the definitive evidence, mapping out the precise atom-to-atom connectivity and confirming the arrangement of the side chain and the integrity of the core penicillin structure. researchgate.net Finally, IR and UV spectroscopy corroborated the presence of key functional groups, such as the essential β-lactam ring and aromatic moieties, which is consistent with the structure determined by NMR and MS. researchgate.netnih.gov This collective body of evidence provides an unambiguous structural elucidation of this compound.
Analytical Methodologies for Detection, Separation, and Quantification of Mezlocillin Impurity Iii
Chromatographic Separation Techniques for Impurity Profiling
Chromatographic techniques are fundamental to separating impurities from the active pharmaceutical ingredient (API) and from each other, allowing for their individual assessment. High-resolution separation is essential for accurately profiling impurities, especially when dealing with complex mixtures of structurally related compounds. waters.com
Multi-heart-cutting two-dimensional liquid chromatography (MHC 2D-LC) is a powerful technique for resolving complex sample matrices. europeanpharmaceuticalreview.com This method enhances peak capacity and separation efficiency by utilizing two different chromatographic columns, often with orthogonal separation mechanisms. semanticscholar.org In the context of Mezlocillin (B1676548) impurity analysis, MHC 2D-LC has been instrumental in studying the comprehensive impurity profile. researchgate.netresearcher.life
The primary advantage of MHC 2D-LC is its ability to overcome the challenges posed by using non-volatile mobile phases, which are often required for optimal separation in the first dimension but are incompatible with mass spectrometry (MS). researchgate.netshimadzu.com In this setup, specific fractions (heart-cuts) from the first dimension (¹D) separation, which may contain co-eluting impurities, are selectively transferred to a second dimension (²D) column. europeanpharmaceuticalreview.comsemanticscholar.org This second dimension typically uses a volatile, MS-compatible mobile phase, enabling detailed structural characterization. researcher.lifeshimadzu.com
Studies on Mezlocillin have employed MHC 2D-LC to separate and characterize a total of eleven degradation impurities and one polymerized impurity. researchgate.netresearcher.life The technique involves trapping target eluents from the first dimension, which often uses a non-volatile salt buffer for superior separation, and then introducing them into the second dimension for analysis. researcher.liferesearchgate.net This approach allows for the effective on-line desalination of the sample before it enters the mass spectrometer. researchgate.net
Table 1: Exemplary Parameters for MHC 2D-LC System for Impurity Profiling
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
|---|---|---|
| Column Type | Reversed-Phase (e.g., C18) with non-volatile mobile phase | Reversed-Phase (e.g., C18) with volatile mobile phase |
| Mobile Phase | Non-volatile buffer (e.g., phosphate (B84403) buffer) and organic modifier | Volatile buffer (e.g., ammonium (B1175870) formate) and organic modifier |
| Function | High-resolution separation of API and impurities | Further separation and desalination for MS compatibility |
| Detection | UV | Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and is widely used for the determination of Mezlocillin and its impurities. nih.govnih.govcapes.gov.br HPLC methods, particularly in reversed-phase (RP-HPLC) mode, are established for separating Mezlocillin from its degradation products. nih.govuni-regensburg.de
For the analysis of Mezlocillin, various HPLC methods have been developed. These methods typically utilize a C18 stationary phase and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). uni-regensburg.desielc.com The detection is commonly performed using a UV detector. nih.govcapes.gov.br Research has shown that different chromatographic conditions can be optimized to achieve adequate separation of Mezlocillin and its related substances. uni-regensburg.de For instance, one method involved a LiChrospher® RP-18 column with a mobile phase of sodium phosphate buffer and acetonitrile. uni-regensburg.de Another approach used a C18 column with a derivatization step involving 1,2,4-triazole (B32235) and mercury(II) chloride to enhance detection at 323 nm. nih.govcapes.gov.br
While conventional HPLC is robust, it can face limitations in sensitivity when detecting impurities at very low concentrations (ppm or lower levels). oup.com However, it remains a primary tool for routine quality control and can be used for both isocratic and gradient elution methods to resolve complex impurity profiles. uni-regensburg.defrontiersin.org
Table 2: HPLC Method Parameters for Mezlocillin Analysis
| Parameter | Condition 1 uni-regensburg.de | Condition 2 nih.govcapes.gov.br |
|---|---|---|
| Column | HIBAR® LiChrospher® RP-18 (5 µm) | C18 column |
| Mobile Phase | 12.5 mmol/l Sodium phosphate buffer (pH 6.8), Acetonitrile, Tetrabutylammonium hydrogen sulfate | Eluent containing sodium thiosulphate after derivatization |
| Flow Rate | 1.0 ml/min | Not specified |
| Detection | 214 nm (Zn-lamp) | 323 nm |
| Derivatization | None | Reaction with 1.5 M 1,2,4-triazole and 0.5 x 10⁻³ M mercury(II) chloride at 50°C |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, offering significant improvements in resolution, sensitivity, and speed over traditional HPLC. waters.com The enhanced separation power of UPLC is particularly advantageous for profiling impurities in drug substances, where high resolution is critical to detect and quantify all components, even those present at trace levels. waters.com
The transition from HPLC to UPLC can lead to much faster analysis times without compromising, and often improving, the quality of the separation. waters.com This efficiency is crucial in high-throughput environments such as process evaluation and product release testing. For instance, a UPLC separation on an ACQUITY BEH C18 1.7 µm column can resolve numerous impurities in a fraction of the time required by HPLC. waters.com While specific UPLC methods for Mezlocillin impurity III are not detailed in the provided context, the principles of UPLC make it a highly suitable and superior alternative to HPLC for this purpose. waters.comsielc.com
High-Performance Liquid Chromatography (HPLC)
Hyphenated Techniques for Comprehensive Characterization
To move beyond simple detection and quantification to definitive structural elucidation, chromatographic systems are often coupled with mass spectrometry. These "hyphenated" techniques provide invaluable data on the molecular weight and fragmentation patterns of impurities.
The combination of multiple heart-cutting 2D-LC with ion trap time-of-flight mass spectrometry (2D-LC/IT-TOF MS) represents a state-of-the-art approach for the structural characterization of drug impurities. researcher.liferesearchgate.net This hyphenated technique was successfully applied to investigate the impurity profile of Mezlocillin, leading to the identification and structural deduction of its impurities based on high-resolution MSⁿ data. researchgate.netresearcher.life
The IT-TOF MS analyzer provides both the multi-stage fragmentation capability of an ion trap (allowing for MSⁿ experiments) and the high mass accuracy of a time-of-flight detector. researchgate.net This combination is crucial for deducing the elemental composition and structure of unknown compounds. In the study of Mezlocillin, this method was used in both positive and negative electrospray ionization modes to gain comprehensive structural information. researcher.life The use of 2D-LC as a front-end separation system effectively resolved the issue of mobile phase incompatibility, allowing for the robust and detailed analysis of impurities like this compound. researcher.liferesearchgate.net The research confirmed the formation of impurity III via methanolysis and elucidated the structures of ten other degradation impurities and a polymerized impurity. researchgate.netresearchgate.netresearcher.life
For impurities that pose a significant risk even at extremely low concentrations, such as potential genotoxic impurities (PGIs), highly sensitive analytical methods are required. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for such ultra-trace level determinations. oup.comresearchgate.net
A study focused on a critical intermediate used in Mezlocillin synthesis, which is also a potential genotoxic impurity, highlights the capabilities of this technique. oup.comresearchgate.net While conventional HPLC methods are insufficient for detecting impurities at the required low ppm levels, UPLC-MS/MS offers the necessary sensitivity and specificity. oup.com The method often involves a derivatization step to enhance the stability and detectability of a highly reactive analyte. oup.comresearchgate.net By using a triple quadrupole mass spectrometer, often in the selected reaction monitoring (SRM) mode, the method can achieve remarkable sensitivity, with limits of detection (LOD) and quantification (LOQ) reaching as low as 0.014 ppm and 0.02 ppm, respectively. oup.comresearchgate.net This level of performance is essential for ensuring that the levels of high-risk impurities are well below the safety thresholds. oup.com The combination of UPLC's separation efficiency with the selectivity and sensitivity of tandem MS makes it an indispensable technique for modern pharmaceutical quality control. synthinkchemicals.com
Table 3: Performance of UPLC-MS/MS for Ultra-Trace Impurity Analysis oup.comresearchgate.net
| Parameter | Value |
|---|---|
| Technique | Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) |
| Target Analyte | Potential Genotoxic Impurity in Mezlocillin (after derivatization) |
| Limit of Detection (LOD) | 0.014 ppm |
| Limit of Quantification (LOQ) | 0.02 ppm |
| Key Advantage | High sensitivity and specificity for ultra-trace level determination |
2D-LC Coupled with Ion Trap Time-of-Flight Mass Spectrometry (IT-TOF MS)
Development and Validation of Stability-Indicating Analytical Methods (SIMs)
The development and validation of stability-indicating analytical methods (SIMs) are critical for ensuring the quality, safety, and efficacy of pharmaceutical products like Mezlocillin. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, providing a clear picture of the drug's stability under various environmental conditions. dphen1.com The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of these analytical procedures, emphasizing characteristics such as specificity, linearity, accuracy, and precision. ich.org For Mezlocillin, this involves developing robust methods capable of resolving the parent drug from numerous impurities, including potential polymers and specific degradation products formed during manufacturing and storage. researchgate.net
Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of impurity profiling. apacsci.com The choice of method often depends on the nature of the impurities. For instance, HPLC with UV detection is common, but for impurities lacking a suitable chromophore, other detection methods or alternative techniques like ion-exchange chromatography may be necessary. thermofisher.com In the context of Mezlocillin, both Reversed-Phase HPLC (RP-HPLC) and High-Performance Size-Exclusion Chromatography (HPSEC) have been employed to effectively separate and detect different types of impurities, particularly polymerized ones. nih.gov
Method Development Strategies Based on Forced Degradation Studies
Forced degradation, or stress testing, is a fundamental component in the development of stability-indicating methods. dphen1.com This process involves subjecting the drug substance to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and photolysis—to accelerate its degradation and generate potential impurities. sphinxsai.com The primary goal is to produce a sample containing a representative mixture of the API and its degradants. This stressed sample is then used to develop and validate an analytical method that can adequately separate all components, thus proving its stability-indicating capability. lhasalimited.org
The insights gained from forced degradation studies are invaluable. They help in understanding the degradation pathways of the drug molecule and in identifying the impurities that are likely to form under normal storage conditions. dphen1.com For penicillin-type antibiotics like Mezlocillin, forced degradation can lead to the formation of characteristic products such as penicilloic and penilloic acids through the cleavage of the β-lactam ring. nih.gov Furthermore, polymerization can occur, leading to the formation of dimers and trimers, which are significant impurities in many β-lactam antibiotics. nih.govfrontiersin.org
The development of an RP-HPLC method, for example, would involve optimizing various parameters to achieve adequate separation of Mezlocillin from Impurity III and other degradants generated during stress testing. Key parameters that are systematically adjusted include:
Column Chemistry: Selecting an appropriate stationary phase (e.g., C8 or C18) is crucial for achieving the desired selectivity. chemmethod.com
Mobile Phase Composition: The ratio of aqueous buffer to organic solvent (like acetonitrile or methanol) is optimized, often using a gradient elution to resolve complex mixtures of polar and non-polar compounds. nih.govchemmethod.com
Detection Wavelength: The UV detector wavelength is chosen to maximize the response for both the API and the impurities of interest. frontiersin.org
By systematically evaluating these parameters using samples from forced degradation studies, a method can be developed that is specific for Mezlocillin and all its relevant impurities, including Impurity III. lhasalimited.org
Performance Characteristics of Analytical Methods (e.g., Sensitivity, Specificity, Resolution)
Once a stability-indicating method is developed, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH guidelines. ich.orgchemmethod.com The key performance characteristics ensure the method provides reliable and accurate data.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or excipients. chromatographyonline.com In the context of Mezlocillin, this means the chromatographic peak for the main drug should be well-resolved from the peak of Impurity III and any other related substances. Peak purity analysis, often performed using a photodiode array (PDA) detector, is a common way to confirm specificity. dphen1.com
Sensitivity of the method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
LOD: The lowest concentration of an analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. chromatographyonline.com
LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chromatographyonline.com
These limits are crucial for quantifying trace-level impurities, especially those that may be toxic or have potent pharmacological effects. gmpinsiders.com For genotoxic impurities in Mezlocillin, for instance, methods with extremely low LOQs (in the parts-per-million range) are required. researchgate.net
Resolution is a measure of the degree of separation between two adjacent peaks in a chromatogram. A resolution value of >1.5 is generally considered adequate for baseline separation, ensuring that the quantification of one peak is not affected by the presence of another. Achieving sufficient resolution between the Mezlocillin peak and the closely eluting Impurity III peak is a primary goal during method development.
The table below summarizes typical performance characteristics for a validated HPLC method for impurity analysis.
| Performance Characteristic | Description | Typical Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Ability to separate the API from all potential impurities and degradants. | Peak purity index > 0.99; baseline resolution (Rs > 1.5) between adjacent peaks. dphen1.comchromatographyonline.com |
| Sensitivity (LOQ) | Lowest amount of impurity that can be quantitatively determined. | Signal-to-Noise ratio (S/N) ≥ 10. chromatographyonline.com |
| Sensitivity (LOD) | Lowest amount of impurity that can be detected. | Signal-to-Noise ratio (S/N) ≥ 3. chromatographyonline.com |
| Linearity | Proportionality of the analytical signal to the concentration of the impurity. | Correlation coefficient (r²) ≥ 0.99. gmpinsiders.com |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% of the known amount of spiked impurity. gmpinsiders.com |
| Precision (Repeatability) | Agreement between results of successive measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 5-15% depending on the concentration. |
The following table presents data from a study on a potential genotoxic impurity in Mezlocillin, illustrating the high sensitivity that can be achieved with modern analytical methods. researchgate.net
| Analytical Method | Analyte | LOD | LOQ | Linearity (r²) | Accuracy (% Recovery) |
| UPLC-MS/MS | CMI* | 0.014 ppm | 0.02 ppm | 0.9999 | 97.86–99.05 % |
*CMI (3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone) is a reactive intermediate and potential impurity in Mezlocillin synthesis. researchgate.net
Impurity Control Strategies and Regulatory Framework
Comprehensive Impurity Profiling and Monitoring in Mezlocillin (B1676548) Manufacturing
Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance. axios-research.com For Mezlocillin, this involves a thorough analysis of the manufacturing process to identify potential by-products, degradation products, and intermediates that may persist in the final API. researchgate.netuni-regensburg.de Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are employed to separate, detect, and characterize these impurities. nih.govresearchgate.net
Studies have utilized methods like two-dimensional liquid chromatography coupled with ion trap/time-of-flight mass spectrometry to effectively separate and identify various impurities in Mezlocillin, including polymerized impurities. nih.govresearchgate.netresearchgate.net This detailed profiling allows for continuous monitoring of the impurity levels throughout the manufacturing process and in the final product, ensuring that they remain within acceptable limits. researchgate.net
Role of Mezlocillin Impurity III as a Reference Standard for Quality Control
Reference standards are highly purified compounds used as a benchmark for analytical tests. axios-research.comcasss.org this compound, chemically identified as (4S)-5,5-dimethyl-2-(((R)-2-(3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamido)-2-phenylacetamido)methyl)thiazolidine-4-carboxylic acid, serves as a crucial reference standard in the quality control of Mezlocillin. qcchemical.com
The availability of a well-characterized reference standard for Impurity III is essential for several reasons:
Accurate Quantification: It allows for the development and validation of analytical methods to accurately quantify the levels of Impurity III in batches of Mezlocillin. fda.gov
Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of the analytical methods employed for impurity testing. researchgate.net
Quality Assessment: By comparing the response of the impurity in a test sample to the response of the reference standard, the quality of the Mezlocillin API can be reliably assessed.
The use of reference standards like this compound ensures the consistency and reliability of quality control testing, which is a fundamental requirement for regulatory approval and batch release. casss.org
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities (e.g., Q3A, Q3B)
The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances and products. jpionline.orgpremier-research.com The primary guidelines relevant to this compound are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. premier-research.comeuropa.eu
These guidelines establish thresholds for reporting, identification, and qualification of impurities:
Reporting Threshold: A limit above which an impurity must be reported in a registration application. ich.org
Identification Threshold: A limit above which the structure of an impurity must be determined. premier-research.comich.org
Qualification Threshold: A limit above which an impurity's biological safety must be established. premier-research.comich.org
The table below summarizes the ICH Q3A(R2) thresholds, which are critical for the control of impurities like this compound.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline. ich.org |
Manufacturers of Mezlocillin must demonstrate that the levels of Impurity III and other impurities are controlled within these established limits, providing a comprehensive rationale for the proposed acceptance criteria. ich.orggmp-compliance.orgeuropa.eu
Impact of Impurity Studies on Pharmacopoeial Monographs and Industry Best Practices
Impurity studies, including the characterization and quantification of specific impurities like this compound, play a significant role in shaping pharmacopoeial monographs and industry best practices. ijpras.com Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official standards for drug substances. tga.gov.au
The ongoing identification and analysis of impurities can lead to:
Revision of Monographs: The inclusion of specific tests and acceptance criteria for known impurities in the official monograph for Mezlocillin. tga.gov.au
Development of More Specific Analytical Methods: The adoption of advanced and more sensitive analytical techniques to better control impurities. nih.govresearchgate.net
Establishment of Stricter Limits: Based on new safety data or improved manufacturing processes, the acceptable limits for certain impurities may be lowered.
Strategies for Minimization of Impurity III in Mezlocillin Production
The primary goal of impurity control is to minimize their formation during the manufacturing process. Strategies to reduce the levels of this compound and other impurities often involve a combination of approaches based on Quality by Design (QbD) principles. grace.com
Key strategies include:
Process Optimization: Modifying reaction conditions such as temperature, pH, and reaction time to disfavor the formation of Impurity III. One patented process highlights the selection of suitable temperature and alkali to achieve high yield and better quality of Mezlocillin. google.com
Control of Starting Materials and Intermediates: Ensuring the purity of raw materials and intermediates used in the synthesis of Mezlocillin is crucial, as impurities in these materials can carry through to the final product. grace.com For instance, controlling the level of 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI), a key intermediate, is critical as it is also a potential genotoxic impurity. researchgate.net
Purification Techniques: Implementing effective purification steps, such as crystallization or chromatography, to remove Impurity III from the final API. A patented method describes a crystallization process in a mixed system of tetrahydrofuran (B95107) and water to reduce impurities and residual solvents. google.com
Formulation Design: For the drug product, formulation strategies can be employed to inhibit the formation of degradation products during storage. This can include adjusting the pH of the formulation. fda.gov
By implementing these strategies, manufacturers can ensure that the levels of this compound are consistently below the limits set by regulatory authorities and pharmacopoeias, thereby guaranteeing the quality and safety of the final drug product. google.com
Future Research Directions for Mezlocillin Impurity Iii
Advanced Studies on Formation Kinetics and Thermodynamics
Understanding the rate (kinetics) and energy changes (thermodynamics) involved in the formation of Mezlocillin (B1676548) Impurity III is fundamental to controlling its presence in the final drug product. The impurity is formed through the methanolysis of the parent drug, where Mezlocillin reacts with methanol (B129727), leading to the creation of a methyl ester derivative. researchgate.netresearchgate.net
Detailed kinetic studies would involve determining the reaction order, rate constants, and the activation energy for this specific degradation pathway. Such studies are crucial for predicting the shelf-life of Mezlocillin under various storage conditions. The rate of formation is influenced by several factors, including temperature, the concentration of methanol, and the presence of catalysts. For instance, studies on the methanolysis of other compounds have shown that reaction rates increase with higher temperatures and catalyst concentrations, with activation energies for similar reactions being estimated in the range of 25-48 kJ∙mol⁻¹. mdpi.comresearchgate.net
Thermodynamic analysis provides insight into the spontaneity and equilibrium position of the formation reaction. By determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the methanolysis reaction, researchers can understand the stability of Mezlocillin Impurity III relative to the parent compound. A negative Gibbs free energy would indicate a spontaneous degradation process under specific conditions. While specific thermodynamic values for this compound formation are not widely published, the principles of chemical thermodynamics guide the understanding that the reaction equilibrium can be shifted by controlling temperature and reactant concentrations.
Table 1: Factors Influencing Methanolysis Reaction Kinetics This table outlines general factors known to affect the kinetics of methanolysis, as extrapolated from studies on other chemical substances. mdpi.comresearchgate.net
| Factor | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed faster. |
| Methanol Concentration | Increases | As a key reactant, higher concentrations increase the probability of molecular collisions. |
| Catalysts | Increases | Catalysts (e.g., acids, bases, or metal salts) lower the activation energy barrier. |
| pH | Can Increase or Decrease | The reaction can be catalyzed by either acidic or basic conditions, depending on the mechanism. |
| Solvent Matrix | Varies | The polarity and properties of the solvent can influence reactant solubility and transition state stability. |
Development of Novel Analytical Approaches for Enhanced Specificity and Sensitivity
To ensure that levels of this compound are kept within acceptable limits, highly specific and sensitive analytical methods are required. The identification and structural elucidation of this and other Mezlocillin impurities have been successfully performed using advanced hyphenated techniques like multiple heart-cutting two-dimensional liquid chromatography coupled with ion trap time-of-flight mass spectrometry (2D-LC/IT-TOF MS). researchgate.netresearchgate.net This method provides high-resolution separation and accurate mass data, which is invaluable for characterizing unknown impurities.
For routine quality control and ultra-trace level determination, the development of methods such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is a promising direction. While a specific UPLC-MS/MS method for this compound is not detailed in the literature, a similar method was developed and validated for another potential genotoxic impurity in Mezlocillin. researchgate.netoup.com This method achieved a limit of detection (LOD) of 0.014 ppm and a limit of quantification (LOQ) of 0.02 ppm, demonstrating the high sensitivity that can be attained. researchgate.netoup.com Such methods often involve optimizing chromatographic conditions for maximum separation and utilizing the mass spectrometer in modes like multiple reaction monitoring (MRM) for unparalleled specificity and sensitivity. chromatographyonline.com
The validation of any new analytical method is critical and must be conducted according to International Council for Harmonisation (ICH) guidelines. biotecnologiebt.it This involves assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ to ensure the method is reliable and fit for its intended purpose. biotecnologiebt.it
Table 2: Key Validation Parameters for Impurity Analytical Methods This table summarizes essential parameters for the validation of an analytical method intended for quantifying pharmaceutical impurities, based on established guidelines. researchgate.netbiotecnologiebt.it
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo, other impurities, or the active pharmaceutical ingredient (API). |
| Linearity | Ability to obtain test results directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Closeness of test results to the true value. | Recovery typically within 80-120% of the true value. |
| Precision | Degree of scatter between a series of measurements from the same sample. | Relative Standard Deviation (RSD) should be low (e.g., <15%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |
Computational Chemistry Approaches to Predict Impurity Formation and Stability
Computational chemistry and in silico modeling are becoming indispensable tools in pharmaceutical development for predicting the formation and stability of impurities. acs.org These approaches can significantly accelerate development by identifying potential degradation pathways before they are observed experimentally, thus guiding formulation and process design. nih.gov
Software programs like Zeneth can predict degradation products by applying a knowledge base of chemical transformation rules to a parent molecule like Mezlocillin. springernature.com By inputting the structure of Mezlocillin and specifying stress conditions such as the presence of methanol, these tools can predict the likelihood of methanolysis and the formation of Impurity III. acs.org This allows for a proactive risk assessment.
For structural confirmation, computational techniques like Density Functional Theory (DFT) can be employed. After a potential impurity is isolated, its proposed structure can be modeled using DFT to calculate its theoretical spectroscopic data (e.g., NMR chemical shifts). This calculated data is then compared with experimental data to confirm the structure, a technique that has been successfully used for a novel impurity of the penicillin nafcillin. researchgate.net
Table 3: Computational Approaches in Impurity Research This table describes various computational methods and their application in the study of pharmaceutical impurities. acs.orgjopir.inresearchgate.net
| Computational Approach | Application | Purpose |
| Degradation Pathway Prediction Software (e.g., Zeneth) | Impurity Formation Prediction | To identify potential degradation products and pathways based on the API structure and stress conditions. |
| Machine Learning / AI Models | Kinetic Modeling & Stability Prediction | To predict the rate of impurity formation and estimate shelf-life under different environmental conditions. |
| Density Functional Theory (DFT) | Structural Elucidation | To calculate theoretical spectroscopic properties that can confirm the chemical structure of an unknown impurity. |
| Quantitative Structure-Retention Relationship (QSRR) | Analytical Method Development | To predict the chromatographic retention times of impurities, aiding in method development and peak identification. researchgate.net |
Process Optimization Strategies for Impurity Abatement and Prevention in Manufacturing
The most effective strategy for controlling this compound is to prevent its formation during the manufacturing process and storage. Since the impurity is a direct result of methanolysis, process optimization must focus on the rigorous control of methanol. researchgate.net
Key strategies for abatement and prevention include:
Solvent Selection and Control: The primary strategy is to avoid the use of methanol as a solvent in the final purification and crystallization steps of Mezlocillin synthesis. If its use is unavoidable in earlier steps, stringent procedures must be in place to ensure its complete removal. This includes setting strict limits for residual methanol in any materials used in the downstream process.
Raw Material Purity: All raw materials, reagents, and intermediates used in the synthesis must be tested to ensure they are not contaminated with methanol.
Optimization of Reaction Conditions: Controlling process parameters such as temperature and pH can help minimize the rate of any potential degradation reactions. For example, since methanolysis can be catalyzed by acidic or basic conditions, maintaining a neutral pH where the drug is most stable is critical.
Drying and Storage Conditions: The final active pharmaceutical ingredient (API) must be dried effectively to remove all traces of solvents. Storage conditions must be controlled to prevent exposure to atmospheric moisture and solvent vapors. Pharmaceutical manufacturing facilities often employ volatile organic compound (VOC) control systems to manage solvent emissions, which also helps prevent cross-contamination. cpilink.com
Advanced Purification Techniques: Techniques like reactive crystallization have been implemented for other β-lactam antibiotics to preferentially crystallize the desired compound from the reaction mixture, thereby excluding impurities from the final crystal lattice. mdpi.com
By implementing a multi-faceted approach based on a thorough understanding of the impurity's formation mechanism, manufacturers can effectively prevent the formation of this compound.
Table 4: Strategies for Prevention of this compound This table details specific manufacturing and process control strategies aimed at preventing the formation of this compound.
| Strategy | Action | Rationale |
| Solvent Management | Use non-methanolic solvents for final processing steps; implement rigorous solvent stripping and drying. | Directly eliminates the primary reactant required for the formation of Impurity III. researchgate.net |
| Material Qualification | Set strict specifications for methanol content in all incoming raw materials and intermediates. | Prevents the introduction of methanol into the process stream from external sources. |
| Process Parameter Control | Maintain optimal temperature and pH during synthesis and purification. | Minimizes the kinetic favorability of the methanolysis reaction. |
| Packaging and Storage | Use impermeable packaging; store in a controlled environment with no methanol vapor. | Protects the final drug product from degradation during its shelf-life. |
| Advanced Separation | Consider techniques like reactive crystallization during process development. | Enhances the purity of the final API by selectively crystallizing the target molecule. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
